Product packaging for Bis(4-tert-butylphenyl)phosphane(Cat. No.:CAS No. 29949-65-3)

Bis(4-tert-butylphenyl)phosphane

Cat. No.: B14681757
CAS No.: 29949-65-3
M. Wt: 298.4 g/mol
InChI Key: OQECHGHHTSIGDR-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenyl)phosphane is a useful research compound. Its molecular formula is C20H27P and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27P B14681757 Bis(4-tert-butylphenyl)phosphane CAS No. 29949-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29949-65-3

Molecular Formula

C20H27P

Molecular Weight

298.4 g/mol

IUPAC Name

bis(4-tert-butylphenyl)phosphane

InChI

InChI=1S/C20H27P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3

InChI Key

OQECHGHHTSIGDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Bis 4 Tert Butylphenyl Phosphane and Analogous Structures

Established Synthetic Pathways for Arylphosphanes

The synthesis of tri-substituted phosphines, a class to which Bis(4-tert-butylphenyl)phosphane belongs, has been a significant area of research in organic synthesis. nih.gov Common methods for creating P-C bonds in arylphosphines often involve the reaction of phosphorus halides with organometallic reagents or the reaction of metal phosphides with aryl halides.

A prevalent method for synthesizing both symmetrical and asymmetrical phosphines is through the use of Grignard reagents. nih.gov For instance, dichlorophenylphosphine (B166023) can serve as a starting material, which reacts with Grignard reagents to yield mixed arylalkyl and triaryl phosphines. nih.govwikipedia.org The reaction of phosphorus trichloride (B1173362) with Grignard reagents, followed by hydrolysis, is a common route to produce secondary phosphine (B1218219) oxides, which are important precursors in organophosphorus synthesis. researchgate.netbenthamdirect.com These secondary phosphine oxides can then be reduced to the corresponding phosphines.

Another established route involves the use of phosphorus trichloride as an electrophilic source of phosphorus, which can react with nucleophiles like organomagnesium bromides. researchgate.net Alternatively, nucleophilic sources of phosphorus, such as potassium diphenylphosphide, are also employed. researchgate.net The choice of pathway often depends on the desired substitution pattern and the availability of starting materials. For example, the synthesis of dichlorophenylphosphine itself can be achieved through a Friedel-Crafts reaction between benzene (B151609) and phosphorus trichloride. acs.orggoogle.com

It has been observed that under aerobic conditions, the synthesis of trisubstituted phosphines using aromatic Grignard reagents yields better results compared to using aliphatic Grignard reagents, which are more prone to oxidation. nih.gov

Targeted Synthesis of this compound Derivatives

The targeted synthesis of this compound and its derivatives often requires specific strategies to introduce desired functionalities and steric properties.

The steric bulk of phosphine ligands is a critical parameter that significantly influences their catalytic activity. digitellinc.com In many cross-coupling reactions, increased steric hindrance can lead to improved catalytic performance. scut.edu.cn However, the synthesis of sterically demanding ligands presents challenges, as the reaction rate of Grignard reagents with chlorophosphines can decrease with increasing size of the organic groups, leading to lower yields. digitellinc.com

To create sterically crowded phosphines, bulky substituents are introduced onto the aryl rings. The tert-butyl group in the 4-position of the phenyl rings in this compound is a prime example of this strategy. This can be achieved by using a Grignard reagent derived from 4-bromo-tert-butylbenzene in a reaction with a suitable phosphorus halide. The synthesis of related bulky phosphines, such as tris(2,4-di-tert-butylphenyl)phosphite, involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride. wikipedia.orggoogle.comscbt.com

An alternative approach to synthesize bulky phosphines involves the nucleophilic attack of phosphine gas on a tertiary carbocation. While effective, this method requires specialized equipment due to the hazardous nature of phosphine gas. digitellinc.com To circumvent this, methods have been developed to generate a solution of phosphine for immediate use, enhancing the safety of the procedure. digitellinc.com Remote steric hindrance, where bulky groups are placed further from the phosphorus atom, has also been identified as a successful strategy in ligand design for certain catalytic reactions. researchgate.net

The table below summarizes various sterically hindered phosphine ligands and their synthetic precursors.

Interactive Data Table: Examples of Sterically Bulky Phosphine Ligands and Precursors
Ligand/Precursor Key Feature/Application Reference
Tris(2,4-di-tert-butylphenyl)phosphite Polymer stabilizer, antioxidant wikipedia.orggoogle.comscbt.com
Tris(2-(trimethylsilyl)phenyl)phosphine Highly sterically crowded, stable radical cation chemistryviews.org
Bis(2,4,6-tri-tert-butylphenyl)diphosphene Sterically protected, "phosphobenzene" researchgate.netacs.orgacs.org

The preparation of functionalized precursors is essential for synthesizing derivatives of this compound with tailored properties. Functional groups can be introduced onto the aryl backbone before the formation of the phosphine.

For example, to synthesize a brominated precursor, 2,6-di-tert-butylphenol (B90309) can be brominated to yield 4-bromo-2,6-di-tert-butylphenol. orgsyn.org This brominated phenol (B47542) can then be used to construct more complex phosphine ligands. Similarly, functional groups can be introduced via reactions on a pre-existing phosphine, often after protecting the phosphorus atom as a phosphine oxide to prevent unwanted side reactions. researchgate.net The phosphine oxide can then be reduced in a final step. researchgate.net

The synthesis of phosphane-functionalized amidinium salts, which serve as precursors to phosphane-functionalized tetrylenes, demonstrates another route to complex phosphine structures. nih.gov

To impart water solubility and amphiphilic character to arylphosphines, sulfonato groups (–SO₃H) can be introduced. This is particularly useful for applications in aqueous-phase catalysis. The sulfonation of triarylphosphines is a common method to achieve this. google.com

The process typically involves treating the aryl phosphine with a sulfonating agent, such as oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), at controlled temperatures. google.comyoutube.com The resulting sulfonic acids can be converted to their salts to enhance water solubility. google.com A challenge in the sulfonation of aryl phosphines is the potential for side reactions, including the formation of various sulfonation stages and oxidation of the phosphine to phosphine oxide. google.com Purification methods are often required to isolate the desired pure sulfonated phosphine. google.com

Amphiphilic molecules can also be created by attaching hydrophobic alkyl chains to water-soluble macrocycles like p-sulfonatocalixarenes, which contain sulfonate groups for water solubility. researchgate.netnankai.edu.cnmdpi.comresearchgate.net This principle of combining hydrophobic and hydrophilic moieties is central to creating amphiphilic phosphine ligands.

Synthesis of Related Bulky Triarylphosphines (e.g., [4-bromo-2,6-bis(4-tert-butylphenyl)phenyl]bis(2,4,6-triisopropylphenyl)phosphine)

The synthesis of highly sterically crowded triarylphosphines often requires multi-step procedures. A notable example is [4-bromo-2,6-bis(4-tert-butylphenyl)phenyl]bis(2,4,6-triisopropylphenyl)phosphine. figshare.com The synthesis of this complex molecule involves the creation of a sterically demanding 2,6-diaryl-4-bromophenyl group, which is then attached to a phosphorus atom already bearing two bulky 2,4,6-triisopropylphenyl (TIPP) groups.

The synthesis of the key precursor, 1-bromo-2,6-bis(4-tert-butylphenyl)benzene, would likely involve a Suzuki or similar cross-coupling reaction to attach the 4-tert-butylphenyl groups to a central brominated benzene ring. This substituted aryl bromide can then be converted to an organolithium or Grignard reagent. The final step would be the reaction of this organometallic species with chlorobis(2,4,6-triisopropylphenyl)phosphine. The X-ray crystal structure of this molecule reveals bond angles and lengths around the phosphorus atom that are comparable to other highly hindered phosphines like tris(2,4,6-triisopropylphenyl)phosphine. figshare.com This compound is a valuable synthetic intermediate for creating functional molecules with sterically demanding triarylphosphine moieties. figshare.com

Spectroscopic and Structural Characterization of Bis 4 Tert Butylphenyl Phosphane and Its Metal Complexes

Advanced Spectroscopic Techniques for Characterization

A suite of spectroscopic methods is employed to elucidate the intricate features of Bis(4-tert-butylphenyl)phosphane and its derivatives.

NMR spectroscopy is a cornerstone for the characterization of phosphine (B1218219) ligands.

³¹P NMR: The ³¹P NMR spectrum provides direct information about the electronic environment of the phosphorus atom. For tertiary phosphines like this compound, the chemical shifts are indicative of the substituents on the phosphorus. For instance, tri-tert-butylphosphine (B79228) exhibits a ³¹P NMR chemical shift of 62.1 ppm, while di-tert-butylchlorophosphine (B1329828) shows a signal at 148.0 ppm. The chemical shift for this compound would be expected to fall within the typical range for triarylphosphines, influenced by the electron-donating tert-butyl groups on the phenyl rings.

¹H NMR: The ¹H NMR spectrum reveals the arrangement of protons in the molecule. For this compound, distinct signals are expected for the tert-butyl protons and the aromatic protons. The tert-butyl protons typically appear as a sharp singlet in the upfield region (around 1.3 ppm), while the aromatic protons give rise to more complex multiplets in the downfield region (around 7.0-7.5 ppm). For example, in 4,4'-di-tert-butylbiphenyl, the tert-butyl protons appear as a singlet at 1.37 ppm, and the aromatic protons show as doublets at 7.43 and 7.52 ppm. chemicalbook.com Similarly, the ¹H NMR spectrum of tri-(p-tert-butylphenyl) phosphate (B84403) shows signals for the tert-butyl protons at 1.31 ppm and the aromatic protons in the range of 7.16-7.39 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would show signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the various aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern and the nature of the phosphorus substituent.

¹H and ¹³C NMR Data for Related Compounds
Compound¹H NMR (ppm)¹³C NMR (ppm)Reference
4,4'-di-tert-butylbiphenyl1.37 (s, 18H, t-Bu), 7.43 (d, 4H, Ar-H), 7.52 (d, 4H, Ar-H)Not available chemicalbook.com
Tri-(p-tert-butylphenyl) phosphate1.31 (s, 27H, t-Bu), 7.16-7.39 (m, 12H, Ar-H)Not available chemicalbook.com
4-tert-butylbiphenyl1.36 (s, 9H, t-Bu), 7.33-7.61 (m, 9H, Ar-H)Not available chemicalbook.com

FTIR spectroscopy is a valuable tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum would be characterized by several key absorption bands. These include C-H stretching vibrations from the tert-butyl and aromatic groups, C-C stretching vibrations within the phenyl rings, and P-C stretching vibrations. The presence of the tert-butyl group is typically confirmed by strong C-H stretching bands around 2960 cm⁻¹ and bending vibrations around 1365 cm⁻¹. The aromatic rings will show characteristic C-H and C=C stretching vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. While the P-C stretching vibration is often weak, it provides direct evidence of the phosphorus-carbon bond. For comparison, the FTIR spectrum of the related compound tris(2,4-di-tert-butylphenyl) phosphite (B83602) shows characteristic vibrational bands that can be used for identification. nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. ssbodisha.ac.in The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of tert-butyl groups and phenyl rings, providing further structural information. For instance, studies on phosphine-based ligands using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been used to investigate their fragmentation behavior. acs.org

Mass Spectrometry Data for Related Compounds
CompoundMolecular Weight (g/mol)TechniqueReference
Bis(4-tert-butylphenyl) phenyl phosphate438.5Not specified nih.gov
Tris(2,4-di-tert-butylphenyl) phosphite646.9Computed nih.gov
Tris(2,4-di-tert-butylphenyl) phosphate662.9210Not specified nist.gov

X-ray Crystallography for Molecular Structure Elucidation

The geometry around the phosphorus atom in this compound is expected to be pyramidal. X-ray crystallographic analysis of its metal complexes would allow for the precise determination of the C-P-C bond angles and the P-C bond lengths. These parameters are crucial for understanding the steric and electronic properties of the ligand. In related phosphine complexes, the P-C bond lengths and C-P-C angles are influenced by the nature of the metal and the other ligands present. For example, in rhodium complexes with the bulky phosphite ligand tris(2,4-di-tert-butylphenyl)phosphite, the Rh-P bond length is 2.1819(6) Å. researchgate.net

Structural Data for Related Phosphine Ligands and Complexes
Compound/ComplexKey Structural FeatureFindingReference
Tricarbonylchromium(0) complexes of E-bis(2,4,6-tri-t-butylphenyl)diphospheneConformationCarbonylchromium groups play an important role in determining conformations. rsc.org
[Rh(C₉H₆NO){(C₁₄H₂₁O)₃P}(CO)]·0.5(CH₃)₂CORh-P bond length2.1819 (6) Å researchgate.net
Triphenylphosphine (B44618) complexesConformational analysisPrinciples for predicting favored conformations have been developed. rsc.orgrsc.org

Crystallographic Studies of Metal Complexes

Detailed crystallographic analyses have been performed on a variety of metal complexes incorporating this compound and similar bulky phosphine ligands. These studies reveal key structural features and provide insights into the nature of the metal-phosphorus bond.

Gold(I) Complexes

Mononuclear gold(I) complexes featuring bulky phosphanes like this compound have been synthesized and structurally characterized. nih.govacs.org The synthesis typically involves the reaction of a gold(I) precursor, such as AuCl(tht) (tht = tetrahydrothiophene), with the phosphine ligand. nih.gov Single crystals suitable for X-ray diffraction can be grown by methods like slow diffusion of a non-polar solvent (e.g., hexane) into a solution of the complex in a more polar solvent (e.g., dichloromethane). acs.org

The crystal structures of these gold(I) complexes consistently show a nearly linear coordination geometry around the gold center, which is characteristic of Au(I). acs.org For instance, in complexes with the general formula L-Au-P (where L is another ligand and P is the phosphine), the L-Au-P bond angles are typically in the range of 168° to 176°. acs.org The steric bulk of the phosphine ligand has a pronounced effect on the packing of the molecules in the crystal lattice. acs.org In the case of complexes with the bulky this compound ligand, dimeric assemblies are observed in a head-to-tail arrangement, stabilized by C-H···π intermolecular interactions. nih.govacs.org Notably, metallophilic (Au···Au) interactions are often absent in these sterically crowded complexes. nih.govacs.org

Below are selected crystallographic data for representative gold(I) complexes containing a bulky phosphine ligand.

Selected Bond Lengths (Å) and Angles (°) for Gold(I) Complexes
ComplexAu-P Bond Length (Å)Au-C/N Bond Length (Å)P-Au-C/N Angle (°)
1a2.261(1)2.062(4) (Au-N)175.7(1)
1b2.253(1)2.100(4) (Au-C)171.0(1)
2b2.285(1)2.096(5) (Au-C)168.0(1)
2c2.278(1)2.083(4) (Au-C)173.3(1)

Palladium(II) and Platinum(II) Complexes

Palladium(II) and Platinum(II) complexes with bulky phosphine ligands typically exhibit a square-planar geometry. nih.gov The reaction of PdCl2 or other suitable precursors with the phosphine ligand often yields complexes of the type L2MX2 (where L is the phosphine, M is Pd or Pt, and X is a halide). nih.gov These complexes predominantly adopt a trans configuration to minimize steric repulsion between the bulky phosphine ligands. nih.gov

The crystal structures of these square-planar complexes provide detailed information on the bond parameters. For example, in di-μ-chlorido-bis[(tert-butyldiisopropylphosphine sulfide-κS)chloridopalladium(II)], the Pd-S bond length is shorter than in some related complexes, and the bonds to the bridging chlorine atoms are longer than those to the terminal chlorines. nih.gov In monomeric arylpalladium(II) halide complexes with hindered phosphines, X-ray diffraction has revealed potential agostic interactions, where a C-H bond from the ligand interacts with the metal center. For instance, a Pd···H distance of 2.26(3) Å has been observed in one such complex. berkeley.edu

The following table summarizes typical bond lengths found in palladium(II) complexes with phosphine ligands.

Representative Bond Lengths (Å) for Palladium(II) Complexes
Complex TypePd-P Bond Length (Å)Pd-Cl Bond Length (Å)Reference
[(dppb)PdCl2]2.254(1) - 2.269(1)2.353(1) - 2.354(1) researchgate.net
[PdCl2(tBu2iPrPSe)2]-- nih.gov
[PdBr2(tBu2iPrPSe)2]-- nih.gov

Rhodium Complexes

The reaction of rhodium precursors such as [Rh2(μ-Cl)2(COD)2] with phosphine-stabilized germylenes has been shown to yield phosphine-germylene-Rh(I) complexes. researchgate.net The stability and structure of these complexes are highly dependent on the substituents on the germylene ligand. researchgate.net While specific crystallographic data for rhodium complexes of this compound were not detailed in the surveyed literature, the general principles of rhodium-phosphine coordination chemistry apply. Rhodium complexes with phosphine ligands can adopt various geometries, including square planar for Rh(I) and octahedral for Rh(III). researchgate.net The bulky nature of this compound would be expected to favor less crowded coordination environments and influence the catalytic activity of such complexes.

Group 4 Metal Complexes

The preparation and structural characterization of Group 4 (Ti, Zr, Hf) complexes supported by a bulky biphenolate phosphine ligand, [OPO]2-, have been reported. nih.gov The reaction of H2[OPO] or its lithium salt with titanium precursors like Ti(OR)4 or TiCl4(THF)2 can lead to the formation of complexes such as Ti[OPO]2 and [OPO]TiCl2(THF). nih.gov Similarly, reactions with zirconium and hafnium precursors can yield bis-ligand complexes. nih.gov The solid-state structures of these Group 4 complexes have been confirmed by X-ray crystallography, providing valuable information on their coordination chemistry. nih.gov

Coordination Chemistry of Bis 4 Tert Butylphenyl Phosphane As a Ligand

Complexation with Transition Metals

Bis(4-tert-butylphenyl)phosphane, with its two sterically demanding 4-tert-butylphenyl substituents, readily coordinates to a variety of transition metals. The nature of these complexes, including their geometry and reactivity, is highly dependent on the metal center, its oxidation state, and the surrounding ligand sphere.

Rhodium(I) Complexes

Rhodium(I) complexes are of paramount importance in catalysis, particularly in processes like hydrogenation and hydroformylation. The synthesis of rhodium(I) complexes with phosphine (B1218219) ligands is a well-established field. Typically, these syntheses involve the reaction of a suitable rhodium(I) precursor, such as [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene), with the phosphine ligand. acs.orgelectronicsandbooks.com While specific synthetic details for rhodium complexes of this compound are not extensively documented in peer-reviewed literature, patents have mentioned its use in the context of rhodium catalysis. google.com The coordination of bulky phosphines to rhodium(I) can lead to the formation of complexes with distinct catalytic activities. rsc.org For instance, the number of phosphine ligands coordinating to the rhodium center and the resulting geometry are influenced by the steric bulk of the ligand. libretexts.org In the case of bulky phosphines, it is common to observe the formation of species such as [Rh(phosphine)₂(COD)]⁺ or trans-[RhCl(CO)(phosphine)₂]. The spectroscopic characterization of such complexes would typically involve ³¹P NMR, where the coordination to rhodium results in a characteristic downfield shift and the observation of ¹J(Rh-P) coupling constants. nih.gov

Palladium Complexes

Table 1: Representative Spectroscopic and Structural Data for a Related Palladium(II) Phosphine Complex

Compound ³¹P NMR (δ, ppm) P-Pd Bond Length (Å) P-Pd-P Angle (°) Reference
[Pd(P(t-Bu)₂Np)₂Cl₂] 37.9 2.379, 2.383 100.2 nsf.gov

Np = neopentyl

This table showcases typical data for a bulky phosphine ligand coordinated to palladium(II), highlighting the kind of information that would be crucial for characterizing a this compound complex.

Other Transition Metal Systems (e.g., Nickel, Tungsten, Gold)

Nickel Complexes: Nickel complexes with phosphine ligands are also highly relevant in catalysis. nih.gov The synthesis of nickel(0) and nickel(II) phosphine complexes often follows similar routes to those for palladium. acs.org The steric bulk of the phosphine ligand is known to have a significant impact on the catalytic activity of nickel complexes. ucla.eduresearchgate.net For instance, bulky phosphines can promote the formation of low-coordinate, highly reactive nickel(0) species. rsc.org The structural characterization of nickel-phosphine complexes reveals details about the coordination geometry, which can range from tetrahedral for some Ni(0) and Ni(II) species to square planar for many Ni(II) complexes. chemrxiv.orgresearchgate.net

Tungsten Complexes: While less common in the context of the specific ligand , tungsten carbonyl complexes are often used to probe the electronic properties of phosphine ligands through infrared spectroscopy of the C-O stretching frequencies.

Gold Complexes: Gold(I) phosphine complexes are of interest for their applications in catalysis and medicine. nih.gov The synthesis of linear [AuCl(phosphine)] complexes is straightforward, typically involving the reaction of a gold(I) precursor with the phosphine. mdpi.comrsc.orgrsc.org The ³¹P NMR chemical shift of the phosphine ligand upon coordination to gold(I) provides valuable information about the electronic environment of the phosphorus atom.

Electronic and Steric Modulations in Metal-Ligand Interactions

The coordination behavior of this compound is fundamentally governed by its electronic and steric properties, which can be quantified and analyzed to predict the structure and reactivity of its metal complexes.

Cone Angle Analysis (e.g., Tolman's Cone Angle)

The Tolman cone angle (θ) is a critical parameter used to quantify the steric bulk of a phosphine ligand. wikipedia.orgfiveable.melibretexts.org It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance. libretexts.org The cone angle for this compound is expected to be significant due to the bulky tert-butyl groups on the phenyl rings. Computational methods are often employed to estimate cone angles for new ligands. rsc.org

Table 2: Calculated Tolman Cone Angles for Related Bulky Phosphine Ligands

Ligand Tolman Cone Angle (θ) in [Ni(CO)₃(L)] (°) Reference
PPh₃ 145 rsc.org
P(p-tolyl)₃ 145 rsc.org
PCy₃ 170 rsc.org

This table provides context for the expected steric bulk of this compound by comparing it with other common phosphine ligands.

The significant steric presence of this compound, as would be indicated by its Tolman cone angle, plays a crucial role in stabilizing low-coordination number metal complexes and influencing the regioselectivity and stereoselectivity of catalytic reactions. ucla.eduresearchgate.net

Electron Delocalization and Donor Properties

The electronic characteristics of phosphine ligands are pivotal in determining the stability and reactivity of their metal complexes. In this compound, the phosphorus atom is bonded to two 4-tert-butylphenyl substituents. The nature of these aryl groups significantly influences the ligand's donor properties.

The primary bonding interaction between a phosphine ligand and a transition metal is the sigma (σ) donation of the phosphorus lone pair of electrons to an empty metal orbital. ilpi.comyoutube.com The electron-donating ability of the phosphorus atom is modulated by the electronic nature of its substituents. libretexts.org In the case of this compound, the tert-butyl group in the para position of the phenyl ring acts as an electron-donating group through induction. This inductive effect increases the electron density on the phenyl rings and, consequently, on the phosphorus atom. This enhanced electron density on the phosphorus center makes it a stronger σ-donor compared to unsubstituted triphenylphosphine (B44618). Generally, alkylphosphines are stronger electron donors than arylphosphines due to the higher electronegativity of sp²-hybridized carbon atoms in aryl groups compared to sp³-hybridized carbons in alkyl groups. libretexts.org However, the presence of the electron-donating tert-butyl groups in this compound mitigates this effect to some extent, enhancing its basicity and σ-donor strength.

Table 1: Comparison of Electronic Properties of Selected Phosphine Ligands

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Description
P(t-Bu)₃2056.1Strong σ-donor, weak π-acceptor. researchgate.net
PCy₃2056.4Strong σ-donor. ilpi.com
PPh₃2068.9Moderate σ-donor, moderate π-acceptor. ilpi.com
P(OPh)₃2089.3Weak σ-donor, strong π-acceptor.
PF₃2110.8Strong π-acceptor. ilpi.com

This table presents data for representative phosphine ligands to illustrate the range of electronic properties. The TEP for this compound would be expected to be lower than that of PPh₃, indicating stronger donor character.

Mechanistic Insights into Ligand-Metal Reactivity (e.g., Substitution Reactions Kinetics)

The steric bulk of phosphine ligands is a critical factor that governs the mechanisms and rates of reactions at the metal center, particularly ligand substitution reactions. solubilityofthings.com this compound, with its two bulky 4-tert-butylphenyl groups, exerts significant steric influence within the coordination sphere of a metal.

The size of a phosphine ligand is often quantified by its Tolman cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, centered on the metal atom. While a precise value for this compound is not documented, it is expected to be substantial due to the tert-butylphenyl groups. For comparison, the cone angle of triphenylphosphine (PPh₃) is 145°, while the much bulkier tricyclohexylphosphine (B42057) (PCy₃) has a cone angle of 170°. ilpi.com The large steric profile of this compound would favor the formation of coordinatively unsaturated complexes. For example, while smaller phosphines might form complexes of the type ML₄, a bulky phosphine is more likely to form ML₂ or ML₃ species, which are often highly reactive in catalytic cycles. libretexts.org

The kinetics of ligand substitution can be significantly impacted by these steric effects. For a reaction following a dissociative pathway, the rate law is often first-order in the concentration of the metal complex and independent of the concentration of the incoming ligand.

Rate = k₁[MLn]

In contrast, an associative mechanism, where the incoming ligand first binds to the metal center to form a higher-coordinate intermediate, is generally hindered by bulky ligands. solubilityofthings.com The steric crowding around the metal center impedes the approach of the incoming nucleophile, thus increasing the activation energy for the associative step.

Table 2: Influence of Ligand Steric Bulk on Reaction Rates in Catalysis

Catalyst SystemLigandCone Angle (θ)Observation
Pd-catalyzed cross-couplingP(o-tolyl)₃194°Promotes formation of highly reactive, low-coordinate Pd(0) species. nih.gov
Ni-catalyzed cross-couplingBuchwald-type phosphinesLargeLigand bulk is critical for achieving high catalytic activity by favoring monoligated metal centers. nih.gov
Rhodium-catalyzed hydroformylationPPh₃ vs. PCy₃145° vs. 170°The ratio of linear to branched aldehyde products is influenced by ligand sterics.

This table provides examples of how the steric properties of phosphine ligands influence catalytic reactions. The behavior of this compound would be expected to align with that of other bulky phosphines, promoting the formation of reactive, low-coordinate metal intermediates and influencing the kinetics of ligand substitution accordingly.

The interplay between the electronic and steric properties of this compound makes it a versatile ligand in coordination chemistry and catalysis. Its strong donor ability can stabilize metal centers in various oxidation states, while its steric bulk can be exploited to control reactivity and selectivity in catalytic processes.

Theoretical and Computational Studies on Bis 4 Tert Butylphenyl Phosphane and Its Complexes

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like Bis(4-tert-butylphenyl)phosphane, DFT calculations could provide invaluable information about its geometry, bond lengths, bond angles, and the distribution of electrons within the molecule.

Prediction of Steric and Electronic Parameters (e.g., Cone Angles, Bite Angles)

The steric and electronic properties of phosphine (B1218219) ligands are critical to their performance in catalysis. The Tolman cone angle (θ) is a key parameter used to quantify the steric bulk of a monodentate phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. For bidentate phosphine ligands, the natural bite angle (βn) is a crucial parameter that describes the preferred P-M-P angle dictated by the ligand's backbone.

Although specific calculations for the cone angle of this compound or the bite angle of its complexes are not documented in the available literature, these parameters can be estimated using computational modeling. Molecular mechanics and DFT calculations are commonly employed to determine these values. For example, the concept of the natural bite angle, introduced by Casey and Whiteker, is calculated using molecular mechanics and provides a measure of the ligand's preferred chelation angle, independent of the metal's valence angles. The steric and electronic effects of ligands are known to significantly influence the outcome of catalytic reactions, affecting both activity and selectivity.

Mechanistic Studies and Transition State Analysis in Catalytic Cycles

Computational chemistry plays a vital role in elucidating the mechanisms of catalytic reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the rate-limiting steps of a catalytic cycle. DFT calculations are a primary tool for these investigations, providing detailed energetic and structural information about the species involved.

While no specific mechanistic studies involving this compound as a catalyst or ligand were found, the general approach is well-established. For example, DFT calculations have been instrumental in understanding the mechanistic details of various catalytic processes, including cross-coupling reactions, hydroformylation, and polymerization. These studies often involve locating and characterizing the transition states for key elementary steps such as oxidative addition, migratory insertion, and reductive elimination. This type of analysis provides a rational basis for catalyst design and optimization.

Investigation of Electron Delocalization and Aromaticity Effects in Phosphole Derivatives

Phospholes, which are phosphorus-containing analogues of pyrrole, exhibit interesting electronic properties, including the potential for aromaticity. The degree of electron delocalization and aromaticity in these five-membered rings can be significantly influenced by the substituent on the phosphorus atom.

There are no specific studies found on phosphole derivatives of this compound. However, research on other P-aryl substituted phospholes has demonstrated the utility of computational methods in this area. For instance, studies on 1-(2,4,6-tri-tert-butylphenyl)-3-methylphosphole have shown through X-ray analysis and computational predictions that a sterically demanding substituent can flatten the phosphorus pyramid, leading to enhanced electron delocalization and a higher degree of aromaticity in the phosphole ring. Such investigations provide fundamental insights into the electronic nature of these heterocyclic systems.

Ab Initio Calculations for Reactive Intermediates and Radical Species

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying reactive intermediates and radical species. These methods can provide highly accurate descriptions of electronic structures and energies for species that may be difficult to characterize experimentally.

Specific ab initio studies on reactive intermediates or radical species derived from this compound have not been reported in the surveyed literature. However, the application of these methods to related organophosphorus compounds is documented. For example, ab initio calculations have been used to support the structural characterization of radical cations of sterically protected diphosphacyclobutane-diyls. Furthermore, the formation and properties of radical anions of diphosphenes have been investigated using a combination of experimental techniques and DFT calculations, revealing changes in bond lengths upon one-electron reduction. These examples highlight the power of computational chemistry to probe the nature of highly reactive phosphorus-containing species.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Bis(4-tert-butylphenyl)phosphane Derivatives with Tunable Properties

The ability to fine-tune the steric and electronic properties of phosphine (B1218219) ligands is crucial for optimizing the performance of metal catalysts. For this compound, the bulky tert-butyl groups on the phenyl rings create a large steric footprint, which can be advantageous in many catalytic reactions by promoting reductive elimination and stabilizing the active catalytic species.

Researchers are actively investigating methods to synthesize novel derivatives of this compound to further control these properties. This can be achieved by introducing different substituents on the phenyl rings or by modifying the phosphorus center. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density on the phosphorus atom, thereby influencing the ligand's σ-donating and π-accepting capabilities. This, in turn, affects the stability and reactivity of the resulting metal complex.

The synthesis of such derivatives often involves multi-step organic synthesis, starting from commercially available precursors. Characterization of these new ligands and their corresponding metal complexes is typically carried out using techniques like NMR spectroscopy and X-ray crystallography to elucidate their structural and electronic features.

Exploration of New Catalytic Transformations Utilizing these Ligands

Ligands based on the this compound scaffold have shown great promise in a wide array of catalytic transformations. While their application in well-established reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is well-documented, current research is focused on exploring their potential in more challenging and novel catalytic processes.

One such area is C-H bond activation, a field that aims to directly convert abundant but inert C-H bonds into valuable functional groups. The steric bulk of this compound can facilitate the formation of coordinatively unsaturated metal centers, which are often key intermediates in C-H activation cycles.

Another promising avenue is the use of these ligands in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. While this compound itself is achiral, it can be used in combination with chiral auxiliaries or as a bulky component in a chiral catalyst system to induce enantioselectivity. nih.gov The development of chiral versions of this ligand, where the phosphorus atom or the aryl backbone is chiral, is an active area of research. sigmaaldrich.comresearchgate.net

Integration with Flow Chemistry and Sustainable Methodologies in Organometallic Synthesis

The principles of green chemistry are increasingly being integrated into organometallic synthesis, and the use of this compound-based catalysts is no exception. Researchers are exploring ways to make catalytic processes more sustainable by using renewable starting materials, reducing waste, and improving energy efficiency. dntb.gov.ua

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages in this regard. It allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. Furthermore, flow reactors can be easily scaled up for industrial applications. The use of phosphine-free palladium acetate (B1210297) in flow Heck reactions has been demonstrated, showcasing the potential for simplified catalytic systems in continuous processes. google.com The development of catalytic systems based on this compound that are compatible with flow conditions is a key area of future research.

Development of Robust and Recyclable Catalytic Systems

The cost of precious metal catalysts and their ligands is a significant factor in large-scale chemical production. Therefore, the development of robust and recyclable catalytic systems is of paramount importance. One strategy to achieve this is to immobilize the catalyst on a solid support, such as a polymer or silica. This allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches.

For catalysts containing this compound, various immobilization techniques can be explored. The ligand can be functionalized with a reactive group that allows it to be covalently attached to the support. Alternatively, the catalyst can be encapsulated within a porous material. The challenge lies in developing immobilized catalysts that retain their high activity and selectivity over multiple reaction cycles. The introduction of long-chain perfluoroalkyl substituents to create "light fluorous" phosphine ligands has been shown to facilitate catalyst recovery in perfluorinated solvents, offering a promising strategy for recyclability. nih.gov

Synergistic Approaches with Other Ligand Classes for Enhanced Catalytic Performance

In some cases, the use of a single type of ligand may not be sufficient to achieve the desired catalytic performance. A growing area of research is the use of mixed-ligand systems, where two or more different ligands are coordinated to the metal center. This can lead to synergistic effects, where the combination of ligands results in a catalyst that is more active, selective, or stable than catalysts with only one type of ligand.

Q & A

Q. What are the optimal synthetic routes for preparing Bis(4-tert-butylphenyl)phosphane, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves reacting a phosphine precursor (e.g., PH₃ or a primary phosphine) with 4-tert-butylphenyl halides under inert conditions. Key steps include:

  • Ligand Design : Use bulky 4-tert-butylphenyl groups to enhance steric protection of the phosphorus center, reducing oxidation sensitivity .
  • Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., aryl halides with secondary phosphines) may improve yield .
  • Purification : Chromatography under nitrogen or vacuum sublimation ensures purity. Monitor via ³¹P NMR for characteristic shifts (δ ~-10 to -20 ppm for arylphosphines) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ³¹P NMR : Primary tool for confirming phosphorus environment; expect deshielding due to electron-withdrawing aryl groups. Compare shifts to analogs like triphenylphosphine (δ ~-5 ppm) .
  • X-ray Crystallography : Resolves steric bulk and bond angles. For example, C-P-C angles typically range 100–110° in bulky phosphines .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₃₄P: calc. 353.2377) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Air Sensitivity : Store under argon/nitrogen in flame-dried glassware. Use Schlenk lines for transfers .
  • Toxicity Mitigation : Wear nitrile gloves and PPE; avoid inhalation (linked to respiratory irritation in analogous phosphines) .
  • Waste Disposal : Quench with aqueous H₂O₂ to oxidize residual phosphine to phosphate, then neutralize .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its performance in transition-metal catalysis?

Methodological Answer:

  • Catalytic Activity : The 4-tert-butyl groups create a rigid, electron-rich environment, enhancing metal-ligand bond stability. For example, in Pd-catalyzed cross-coupling, bulky phosphines reduce β-hydride elimination, improving selectivity for Suzuki products .
  • Comparative Studies : Compare turnover numbers (TONs) with less bulky ligands (e.g., PPh₃) to quantify steric effects. Use Tolman’s cone angle (estimated >160° for this ligand) .

Q. What computational methods are used to predict the electronic and steric properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess HOMO/LUMO energies and natural bond orbital (NBO) charges. Predict %VBur (percent buried volume) to quantify steric bulk .
  • Ligand Parameterization : Derive Tolman electronic parameters (TEP) via IR spectroscopy of Ni(CO)₃L complexes. Compare to benchmark phosphines .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, O₂/H₂O levels). For example, trace O₂ may oxidize phosphines, altering catalytic outcomes .
  • Cross-Validation : Combine kinetic studies (e.g., UV-Vis monitoring of metal-ligand binding) with computational modeling to reconcile discrepancies .

Q. What environmental and ecotoxicological profiles are associated with this compound?

Methodological Answer:

  • Aquatic Toxicity : Analogous organophosphorus compounds (e.g., triphenyl phosphate) show chronic toxicity (EC₅₀ <1 mg/L for Daphnia magna). Perform OECD 202/203 tests to assess acute/chronic effects .
  • Degradation Pathways : Study hydrolysis under acidic/alkaline conditions (e.g., pH 4–10) via LC-MS to identify breakdown products (e.g., phosphine oxides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.